molecular formula C19H23N3O B2809390 5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline CAS No. 1274947-96-4

5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline

Cat. No.: B2809390
CAS No.: 1274947-96-4
M. Wt: 309.413
InChI Key: GXTTWAWBIUNGER-RELWKKBWSA-N
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Description

5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline is a complex organic compound with a unique structure that includes a hydroxyimino group, a dimethyl group, and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline typically involves multiple steps. One common method starts with the preparation of the cinnoline core, followed by the introduction of the hydroxyimino group and the isopropylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amines.

Scientific Research Applications

5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The isopropylphenyl group may interact with hydrophobic regions of proteins or membranes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Hydroxyimino)-7,7-dimethyl-3-(4-methylphenyl)-6,7,8-trihydrocinnoline
  • 5-(Hydroxyimino)-7,7-dimethyl-3-(4-ethylphenyl)-6,7,8-trihydrocinnoline

Uniqueness

5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline is unique due to the presence of the isopropylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

(NE)-N-[7,7-dimethyl-3-(4-propan-2-ylphenyl)-6,8-dihydrocinnolin-5-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-12(2)13-5-7-14(8-6-13)16-9-15-17(21-20-16)10-19(3,4)11-18(15)22-23/h5-9,12,23H,10-11H2,1-4H3/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTTWAWBIUNGER-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C3CC(CC(=NO)C3=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C3CC(C/C(=N\O)/C3=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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